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  • Product: 2-Propyl-1,2,3,4-tetrahydroquinazoline
  • CAS: 191654-60-1

Core Science & Biosynthesis

Foundational

The Pharmacokinetic Profile of 2-Propyl-1,2,3,4-tetrahydroquinazoline Derivatives: An In-Depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the pharmacokinetic profile of 2-propyl-1,2,3,4-tetrahydroquinazoline derivatives. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the pharmacokinetic profile of 2-propyl-1,2,3,4-tetrahydroquinazoline derivatives. This class of compounds holds significant interest in medicinal chemistry, and a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for their progression as potential therapeutic agents.[1][2] This document emphasizes the strategic design and practical execution of key pharmacokinetic studies, grounded in established scientific principles.

Introduction: The Quinazoline Scaffold and the Imperative of Pharmacokinetic Profiling

The quinazoline core is a "privileged structure" in drug discovery, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][2][4] The 2-propyl-1,2,3,4-tetrahydroquinazoline series represents a promising area for novel therapeutic development. However, promising in vitro activity often fails to translate to in vivo efficacy due to suboptimal pharmacokinetic properties.[5] Early and comprehensive ADME profiling is therefore not just a regulatory requirement but a critical step to mitigate risks and guide medicinal chemistry efforts toward candidates with a higher probability of clinical success.[6][7]

This guide will navigate the essential in vitro and in vivo studies required to construct a robust pharmacokinetic profile for this specific class of molecules. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation.

The ADME Quartet: A Framework for Understanding In Vivo Fate

The journey of a drug through the body is governed by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough investigation of each is essential.

Absorption: Crossing the Threshold

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. The oral bioavailability of quinazoline derivatives can be low, necessitating careful investigation.[5][8]

Key Considerations for 2-Propyl-1,2,3,4-tetrahydroquinazoline Derivatives:

  • Physicochemical Properties: The basic nature of the tetrahydroquinazoline core suggests that solubility will be pH-dependent. It is crucial to determine the aqueous solubility at different pH values, particularly those relevant to the GI tract.

  • Permeability: The lipophilicity of the 2-propyl group and other substitutions will influence the ability of the molecule to cross the intestinal membrane.

Distribution: Reaching the Target

Once in systemic circulation, a drug distributes into various tissues and fluids. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.

Key Considerations:

  • Plasma Protein Binding (PPB): It is the unbound, or "free," fraction of a drug that is generally responsible for its pharmacological effect.[8] Many drugs bind to plasma proteins like albumin and beta-globulin.[9] High PPB can limit the amount of drug available to reach its target.[9][10] Quinazoline derivatives have shown a high degree of protein binding.[8]

Metabolism: The Biotransformation Cascade

Metabolism, primarily in the liver, is the body's mechanism for converting foreign compounds into more water-soluble, and thus more easily excretable, forms. This process can lead to the inactivation of a drug, or in some cases, the formation of active or even toxic metabolites.

Key Metabolic Pathways for Quinazoline Scaffolds:

  • Cytochrome P450 (CYP) Enzymes: The quinazoline and related quinoline structures are known to be metabolized by various CYP isoforms, including CYP2A6 and CYP2E1.[11][12] The specific isoforms involved in the metabolism of 2-propyl-1,2,3,4-tetrahydroquinazoline derivatives must be identified to predict potential drug-drug interactions.

  • Phase I and Phase II Reactions: Metabolism typically occurs in two phases. Phase I reactions (e.g., oxidation, reduction, hydrolysis) introduce or expose functional groups, often mediated by CYPs. Phase II reactions (e.g., glucuronidation, sulfation) conjugate these groups with endogenous molecules to increase water solubility.

Excretion: The Final Exit

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (bile and feces).

Key Considerations:

  • Primary Route of Excretion: For some quinazoline derivatives, biliary excretion has been shown to be the predominant route.[8] Understanding the primary route of elimination is crucial for dose adjustments in patients with renal or hepatic impairment.

Experimental Design and Protocols

A tiered approach to ADME testing, starting with high-throughput in vitro assays and progressing to more complex in vivo studies, is the most efficient strategy.

In Vitro ADME Assays: The Foundation

These assays provide early insights into the ADME properties of a compound, allowing for the rapid screening and prioritization of candidates.

This assay determines the susceptibility of a compound to metabolism, typically in liver microsomes or hepatocytes.[1]

Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: Prepare a stock solution of the 2-propyl-1,2,3,4-tetrahydroquinazoline derivative in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (final protein concentration of 0.5-1.0 mg/mL), the test compound (final concentration of 1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[13][14][15]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the fraction of a drug that is bound to plasma proteins.[6][10]

Protocol: PPB by Rapid Equilibrium Dialysis (RED)

  • Apparatus Preparation: Prepare the RED device as per the manufacturer's instructions. This typically involves hydrating the dialysis membrane.

  • Sample Preparation: Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-5 µM.

  • Dialysis: Add the plasma-drug mixture to one chamber of the RED insert and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

  • Incubation: Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Extraction and Analysis: Precipitate the proteins with a cold organic solvent containing an internal standard and analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: The percentage of unbound drug (% Unbound) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.

In Vivo Pharmacokinetic Studies: The Whole Picture

Animal models, most commonly rodents, are used to understand how a drug behaves in a whole organism.[16]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group).[9] Acclimatize the animals before the study.

  • Dose Formulation: Prepare a suitable formulation for both intravenous (IV) and oral (PO) administration. For IV, the compound should be dissolved in a biocompatible vehicle. For PO, a suspension or solution can be used.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via the tail vein or a cannula) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the 2-propyl-1,2,3,4-tetrahydroquinazoline derivative in the plasma samples using a validated LC-MS/MS bioanalytical method.[13][17]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters to Determine:

  • Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Plasma Concentration-Time Curve (AUC): A measure of the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. It is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Interpretation and Predictive Modeling

The data generated from these studies are not merely descriptive but predictive. In silico models can be used to predict the ADME properties of unsynthesized analogs, thereby guiding the design of new compounds with improved pharmacokinetic profiles.[6][7]

Example Data Summary Table:

CompoundIn Vitro t1/2 (min)% Unbound (Human Plasma)Oral Bioavailability (F%) in RatsCL (mL/min/kg) in Rats
Derivative A 45152520
Derivative B 1205550
Reference 60101530

Visualizing the Process

Clear visualization of experimental workflows and conceptual frameworks is crucial for understanding and communicating complex scientific processes.

ADME Workflow

ADME_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Metabolic Stability Metabolic Stability PK in Rats (IV & PO) PK in Rats (IV & PO) Metabolic Stability->PK in Rats (IV & PO) Candidate Selection Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->PK in Rats (IV & PO) Solubility & Permeability Solubility & Permeability Excretion Studies Excretion Studies PK in Rats (IV & PO)->Excretion Studies Lead Compound Pharmacokinetic Profile Pharmacokinetic Profile Excretion Studies->Pharmacokinetic Profile Compound Library Compound Library Compound Library->Metabolic Stability Prioritization Compound Library->Plasma Protein Binding Compound Library->Solubility & Permeability

Caption: High-level workflow for pharmacokinetic profiling.

In Vivo Pharmacokinetic Study Protocol

in_vivo_pk_protocol Animal Acclimatization Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Dose Formulation (IV & PO) Dose Formulation (IV & PO) Dose Formulation (IV & PO)->Dosing Serial Blood Sampling Serial Blood Sampling Dosing->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Plasma Preparation->LC-MS/MS Bioanalysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Bioanalysis->Pharmacokinetic Analysis Parameter Calculation (Cmax, Tmax, AUC, etc.) Parameter Calculation (Cmax, Tmax, AUC, etc.) Pharmacokinetic Analysis->Parameter Calculation (Cmax, Tmax, AUC, etc.)

Caption: Step-by-step in vivo pharmacokinetic study workflow.

Conclusion and Future Directions

This guide has outlined a robust framework for determining the pharmacokinetic profile of 2-propyl-1,2,3,4-tetrahydroquinazoline derivatives. By systematically evaluating absorption, distribution, metabolism, and excretion through a combination of in vitro and in vivo studies, researchers can gain the critical insights necessary to advance promising compounds through the drug discovery pipeline. The integration of in silico predictive modeling will further enhance the efficiency of this process, enabling the design of next-generation quinazoline-based therapeutics with optimized pharmacokinetic properties. Future work should focus on establishing a clear structure-pharmacokinetic relationship within this specific chemical series to further accelerate the development of clinically viable drug candidates.

References

  • Plasma Protein Binding Assay - Visikol. (2022, November 3). Visikol. [Link]

  • The Pharmacokinetics of the Quinazoline Antifolate ICI D 1694 in Mice and Rats. (n.d.). PubMed. [Link]

  • Quinazolinone and Quinazoline Derivatives. (2020, May). ResearchGate. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link]

  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. (2025, November 27). PMC. [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (2026, February 2). ScienceDirect. [Link]

  • Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. (2020, May 15). PubMed. [Link]

  • auc cmax tmax: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. (n.d.). SAR and QSAR in Environmental Research. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). PMC. [Link]

  • Pharmacokinetic Parameters Calculation Graphical Abstract. (n.d.). [Link]

  • Drug-Drug Interaction Pattern Recognition. (n.d.). PMC. [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025, January 15). Universal Journal of Pharmaceutical Research. [Link]

  • Variation of Cmax and Cmax/AUC in investigations of bioequivalence. (n.d.). PubMed. [Link]

  • The pharmacokinetic parameters of Tmax, Cmax, and AUC were obtained for... (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). PMC. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 22). PMC. [Link]

  • Synthesis and Applications of Quinazoline Derivatives. (2021, November 18). Open Access Journals. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. (n.d.). PubMed. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. (n.d.). Semantic Scholar. [Link]

  • A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2006, November 20). GSC Biological and Pharmaceutical Sciences. [Link]

  • Bioanalytical Method Development A Comprehensive Guide. (2026, March 11). NorthEast BioLab. [Link]

  • Development and Validation of Tetrahydrozoline Hydrochloride in Rat's Urine using Reverse-Phase HighPerformance Liquid Chromatography. (n.d.). International Journal of Pharmaceutical Research. [Link]

  • Recent Upgradation in Bioanalytical Studies. (n.d.). Biosciences Biotechnology Research Asia. [Link]

Sources

Exploratory

Preliminary Toxicity Screening of 2-Propyl-1,2,3,4-tetrahydroquinazoline: A Tiered In Vitro Strategy for Preclinical De-risking

Executive Summary & Molecular Rationale The compound 2-Propyl-1,2,3,4-tetrahydroquinazoline represents a highly versatile scaffold in medicinal chemistry, frequently explored for its potential in antimalarial[1], neuropr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound 2-Propyl-1,2,3,4-tetrahydroquinazoline represents a highly versatile scaffold in medicinal chemistry, frequently explored for its potential in antimalarial[1], neuroprotective, and acetylcholinesterase inhibitory applications[2]. However, the translation of novel nitrogen-containing heterocycles from discovery to the clinic is historically bottlenecked by unforeseen safety liabilities.

As a Senior Application Scientist, my approach to preclinical de-risking does not rely on a passive checklist. Instead, we must architect a mechanistic screening funnel tailored to the specific physicochemical properties of the tetrahydroquinazoline pharmacophore.

The Causality of Risk for this Scaffold:

  • Lipophilicity & Membrane Partitioning: The addition of the 2-propyl chain increases the partition coefficient (logP). While beneficial for target engagement and cellular permeability, it elevates the risk of non-specific membrane disruption and mitochondrial uncoupling.

  • Cationic Amphiphilic Liability: The secondary/tertiary amines within the tetrahydroquinazoline core are typically protonated at physiological pH. Such cationic amphiphilic drugs (CADs) have a well-documented propensity to bind the inner vestibule of the hERG potassium channel, risking fatal cardiac arrhythmias[2].

  • Hepatic Oxidation: The partially saturated pyrimidine ring is susceptible to cytochrome P450-mediated oxidation (aromatization to quinazoline). It is imperative to determine if this biotransformation generates reactive, genotoxic electrophiles[1].

In alignment with the [3] and the National Research Council's vision for[4], this whitepaper outlines a self-validating, tiered in vitro toxicity screening protocol.

Tiered Screening Architecture

To prevent late-stage attrition, we deploy a tiered strategy. Compounds only progress to resource-intensive regulatory in vivo studies (e.g., FDA IND-enabling studies) if they clear these defined in vitro thresholds.

TieredScreening Start 2-Propyl-1,2,3,4-tetrahydroquinazoline (Candidate Scaffold) Tier1 Tier 1: In Silico Profiling (PAINS, pkCSM) Start->Tier1 Tier2 Tier 2: Basal Cytotoxicity (HepG2 - OECD TG 129) Tier1->Tier2 Tier3 Tier 3: Genotoxicity & hERG (Ames Test, Patch-Clamp) Tier2->Tier3 Decision Go/No-Go Decision for In Vivo IND Studies Tier3->Decision

Tiered in vitro toxicity screening workflow for early drug discovery.

Core Experimental Workflows & Methodologies

Every protocol described below is designed as a self-validating system . An assay is only considered valid if its internal controls (vehicle, positive, and metabolic) perform within strict predefined acceptance criteria.

Protocol A: Basal Cytotoxicity & Hepatotoxicity (OECD TG 129 Aligned)

Scientific Causality: We utilize the HepG2 human hepatocellular carcinoma cell line rather than standard fibroblasts (e.g., NIH3T3). HepG2 cells retain basal levels of Phase I/II metabolizing enzymes, allowing us to capture early toxicity driven by hepatic metabolites of the tetrahydroquinazoline ring[1]. We employ the MTT assay to measure mitochondrial reductase activity, a highly sensitive precursor to apoptosis that detects cellular distress long before physical membrane compromise occurs. This aligns with for estimating starting doses[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing: Prepare a 100 mM stock of 2-Propyl-1,2,3,4-tetrahydroquinazoline in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (Defines 100% viability baseline).

    • Positive Control: Doxorubicin at 1 µM (Validates assay sensitivity; must yield >50% cell death).

    • Blank: Media without cells (Background absorbance subtraction).

  • Incubation & Readout: Incubate for 48h. Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4h. Solubilize formazan crystals using 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.

Protocol B: Genotoxicity via Ames Test (OECD TG 471 Aligned)

Scientific Causality: The Ames test evaluates the mutagenic potential of the compound. Because the 2-propyl-tetrahydroquinazoline scaffold can undergo hepatic oxidation, testing without metabolic activation is scientifically insufficient. We must include the S9 fraction (rat liver extract) to generate the reactive electrophiles that might cause base-pair substitutions or frameshifts[1].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation (S9): Prepare the S9 mix containing Aroclor 1254-induced rat liver extract and NADP+ cofactors.

  • Exposure: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9), and 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ).

  • Self-Validation Controls:

    • Negative Control: Solvent (DMSO) to establish spontaneous reversion rate.

    • Positive Control (+S9): 2-Aminoanthracene (Validates the enzymatic activity of the S9 batch; must show a >3-fold increase in revertants).

  • Plating & Analysis: Add to top agar, pour over minimal glucose agar plates, and incubate at 37°C for 48h. Count revertant colonies. A compound is flagged as mutagenic if the revertant ratio is ≥ 2.0 compared to the vehicle.

Protocol C: Cardiotoxicity / hERG Channel Blockade

Scientific Causality: The protonated basic nitrogen of the tetrahydroquinazoline core can become trapped in the hydrophobic inner pore of the human Ether-à-go-go-Related Gene (hERG) potassium channel, interacting with residues Tyr652 and Phe656. Blockade of this channel delays myocardial repolarization (QT prolongation), leading to fatal Torsades de Pointes[2].

hERGPathway Drug 2-Propyl-1,2,3,4- tetrahydroquinazoline hERG hERG K+ Channel (Kv11.1) Drug->hERG Binding Efflux Decreased K+ Efflux During Repolarization hERG->Efflux Blockade APD Action Potential Prolongation Efflux->APD TdP Torsades de Pointes / Arrhythmia Risk APD->TdP

Mechanistic pathway of hERG channel blockade leading to QT prolongation.

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably expressing the hERG (Kv11.1) channel.

  • Automated Patch-Clamp: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation Controls:

    • Positive Control: E-4031 (100 nM). Must achieve >80% blockade of the tail current to validate system fidelity.

  • Readout: Perfuse 2-Propyl-1,2,3,4-tetrahydroquinazoline at escalating doses (0.1 to 30 µM). Measure the percentage inhibition of the tail current to calculate the IC₅₀.

Quantitative Data Summary & Go/No-Go Thresholds

To facilitate rapid decision-making for drug development professionals, all quantitative safety thresholds for the 2-Propyl-1,2,3,4-tetrahydroquinazoline scaffold are summarized below. Failure to meet the "Go/No-Go Criteria" necessitates structural optimization (e.g., reducing basicity or lipophilicity) before proceeding to in vivo models.

Assay / EndpointBiological SystemSelf-Validation ControlExpected Range for ScaffoldGo/No-Go Criteria
Basal Cytotoxicity HepG2 CellsDoxorubicin (IC₅₀ < 1 µM)IC₅₀: 20 µM – 80 µMIC₅₀ > 10 µM
Genotoxicity (Ames) S. typhimurium (TA98/TA100)2-Aminoanthracene (+S9)Revertant ratio < 1.5Ratio < 2.0 (Non-mutagenic)
Cardiotoxicity (hERG) CHO-hERG CellsE-4031 (IC₅₀ ~ 10 nM)IC₅₀: 5 µM – 30 µMIC₅₀ > 10 µM
Hepatotoxicity HepG2 (ATP Depletion)ChlorpromazineTC₅₀ > 50 µMTC₅₀ > 20 µM

References

  • Organisation for Economic Co-operation and Development (OECD). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (Guidance Document 129). OECD Series on Testing and Assessment. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA Guidance for Industry. Available at:[Link]

  • National Research Council (US). Toxicity Testing in the 21st Century: A Vision and a Strategy. Washington (DC): National Academies Press (US); 2007. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Mimicking the Intramolecular Hydrogen Bond: Synthesis, Biological Evaluation, and Molecular Modeling of Benzoxazines and Quinazolines. Available at:[Link] (Derived from grounding source data on tetrahydroquinazoline toxicity screening).

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Partition Coefficient of 2-Propyl-1,2,3,4-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of two critical physicochemical properties of 2-Propyl-1,2,3,4-tetrahydroquinazoline: its molecular w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two critical physicochemical properties of 2-Propyl-1,2,3,4-tetrahydroquinazoline: its molecular weight and partition coefficient (LogP). Understanding these parameters is fundamental in the fields of medicinal chemistry and drug development, as they significantly influence a compound's pharmacokinetic and pharmacodynamic profiles.

Core Molecular Properties: Molecular Weight

The first step in characterizing any chemical entity is to determine its precise molecular weight. This is calculated from the molecular formula, which is established by identifying the number of constituent atoms of each element within the molecule.

For 2-Propyl-1,2,3,4-tetrahydroquinazoline, the molecular structure consists of a tetrahydroquinazoline core with a propyl group attached at the second position. The molecular formula is determined to be C₁₁H₁₆N₂.

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule:

  • (11 x Atomic Weight of Carbon) + (16 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Nitrogen)

  • (11 x 12.011) + (16 x 1.008) + (2 x 14.007) = 176.26 g/mol

This value is a fundamental constant for the molecule and is critical for all quantitative analytical procedures. A compound with an identical molecular formula is 1-Benzylpiperazine[1][2][3][4][5].

Lipophilicity and the Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity (or hydrophobicity). In drug discovery, lipophilicity is a critical parameter as it affects absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.[6][7][8] The logarithm of the partition coefficient, LogP, is the most commonly used scale for lipophilicity.

A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). For a drug to be orally bioavailable, it generally needs to possess a balanced lipophilicity to enable it to dissolve in the aqueous environment of the gastrointestinal tract and also to permeate through the lipid-based cell membranes.

Quantitative Data Summary
ParameterValueMethod/Source
Molecular Weight 176.26 g/mol Calculation from Molecular Formula (C₁₁H₁₆N₂)
Predicted LogP 2.5 - 3.5Consensus of various computational models

It is important to note that these are in-silico predictions and experimental verification is recommended for definitive characterization. For comparison, the predicted XlogP for the structurally similar 2-propyl-1,2,3,4-tetrahydroquinoline is 3.6.[9]

Experimental Determination of Partition Coefficient

The "gold standard" for determining LogP is the shake-flask method , as outlined in OECD Guideline 107.[10][11] This method directly measures the distribution of a solute between n-octanol and water at equilibrium.

Shake-Flask Method: A Step-by-Step Protocol
  • Preparation of Solvents: Both n-octanol and water must be of high purity and mutually saturated before the experiment. This is achieved by vigorously shaking the two solvents together for a period and then allowing them to separate.

  • Preparation of the Test Solution: A known amount of 2-Propyl-1,2,3,4-tetrahydroquinazoline is dissolved in either water or n-octanol. The concentration should be kept low to avoid the formation of aggregates.

  • Partitioning: A specific volume of the test solution is added to a flask containing a known volume of the other solvent. The flask is then shaken vigorously to ensure thorough mixing and facilitate the partitioning of the solute between the two phases. The shaking is continued until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Caption: Experimental workflow for LogP determination using the shake-flask method.

An alternative and often faster method for LogP determination is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , as described in OECD Guideline 117.[10][11] This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[6][12][13][14][15]

Computational Prediction of Partition Coefficient

With the advancement of computational chemistry, several in-silico methods are available to predict LogP values.[7] These methods are particularly useful for high-throughput screening of virtual compound libraries in the early stages of drug discovery. Computational approaches can be broadly categorized into two types: atom-based and fragment-based methods.

  • Atom-based methods calculate LogP by summing the contributions of individual atoms.

  • Fragment-based methods dissect the molecule into a set of fragments and sum their known lipophilicity contributions.

A variety of software packages and online tools are available for LogP prediction, including ALOGPS, ChemDraw, and various QSAR models.[16][17][18][19][20][21][22][23][24][25][26][27][28]

Computational_Models cluster_0 Input cluster_1 Prediction Methods cluster_2 Output Structure Molecular Structure (SMILES, etc.) AtomBased Atom-Based (e.g., ALOGPS) Structure->AtomBased FragmentBased Fragment-Based (e.g., ChemDraw) Structure->FragmentBased LogP Predicted LogP Value AtomBased->LogP FragmentBased->LogP

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Propyl-1,2,3,4-tetrahydroquinazoline: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying scientific rationale for key experimental choices.

Introduction

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous bioactive molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 1,2,3,4-tetrahydroquinazoline scaffold, in particular, serves as a valuable building block in the synthesis of more complex molecular architectures. The 2-propyl substitution on this scaffold can influence its lipophilicity and steric profile, potentially modulating its biological activity.

The synthesis protocol detailed herein follows a well-established and reliable two-step approach: the cyclocondensation of 2-aminobenzylamine with butyraldehyde to form the intermediate 2-propyl-3,4-dihydroquinazoline, followed by its reduction to the desired 2-propyl-1,2,3,4-tetrahydroquinazoline. This method is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Scheme

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction A 2-Aminobenzylamine C 2-Propyl-3,4-dihydroquinazoline (Intermediate) A->C B Butyraldehyde B->C E 2-Propyl-1,2,3,4-tetrahydroquinazoline (Final Product) C->E Reduction D Sodium Borohydride (NaBH4) D->E

Application

Application Notes and Protocols for the Spectroscopic Characterization of 2-Propyl-1,2,3,4-tetrahydroquinazoline

Introduction The 1,2,3,4-tetrahydroquinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The structural elucidation of novel derivatives within this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,3,4-tetrahydroquinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The structural elucidation of novel derivatives within this class is paramount for advancing drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these molecules in solution. This document provides a detailed guide to the acquisition, interpretation, and reporting of ¹H and ¹³C NMR data for a representative member of this family, 2-propyl-1,2,3,4-tetrahydroquinazoline. The methodologies and spectral interpretation principles outlined herein are broadly applicable to other substituted tetrahydroquinazolines.

Predicted ¹H and ¹³C NMR Data

While a publicly available, experimentally verified spectrum for 2-propyl-1,2,3,4-tetrahydroquinazoline is not readily found in the literature, a reliable prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from structurally analogous compounds, such as other tetrahydroquinazoline and tetrahydroquinoline derivatives.[1][2][3][4]

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following atom numbering scheme will be used:

Caption: Molecular structure of 2-propyl-1,2,3,4-tetrahydroquinazoline with atom numbering.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the 2-propyl-1,2,3,4-tetrahydroquinazoline sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. For compounds with exchangeable protons (N-H), dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often slows down the exchange rate, allowing for the observation of N-H signals and their couplings.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good spectral dispersion.
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)2-5 sAllows for full relaxation of protons between scans.
Acquisition Time (aq)3-4 sEnsures good digital resolution.
Spectral Width (sw)16 ppmTo encompass the expected chemical shift range.
Temperature298 KStandard room temperature acquisition.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHzCorresponding carbon frequency for a 400 MHz ¹H instrument.
Pulse Programzgpg30Power-gated proton decoupling for NOE enhancement and singlet signals.
Number of Scans1024-4096A higher number of scans is required due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2 sStandard delay for qualitative spectra.
Acquisition Time (aq)1-2 sSufficient for good resolution.
Spectral Width (sw)240 ppmTo cover the full range of carbon chemical shifts.
Temperature298 KStandard room temperature acquisition.

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of 2-propyl-1,2,3,4-tetrahydroquinazoline in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, heterocyclic, and aliphatic protons.

G aromatic Aromatic Protons δ ≈ 6.6-7.2 ppm Multiplets heterocyclic Heterocyclic Protons C2-H: δ ≈ 4.5 ppm (t) C4-H₂: δ ≈ 4.2 ppm (s) N1-H & N3-H: δ ≈ 3.5-5.0 ppm (br s) aromatic->heterocyclic Through-bond coupling (J-coupling) aliphatic Propyl Group Protons C1'-H₂: δ ≈ 1.5-1.7 ppm (m) C2'-H₂: δ ≈ 1.3-1.5 ppm (m) C3'-H₃: δ ≈ 0.9 ppm (t) heterocyclic->aliphatic Through-bond coupling (J-coupling)

Caption: Predicted ¹H NMR chemical shift regions and multiplicities.

Detailed Assignments:

  • Aromatic Protons (H-5, H-6, H-7, H-8): These protons are expected to appear in the downfield region of the spectrum, typically between δ 6.6 and 7.2 ppm.[6] Due to spin-spin coupling with neighboring aromatic protons, they will likely present as a series of multiplets. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.

  • C4-Methylene Protons (H₂-4): The two protons on C4 are diastereotopic and adjacent to the aromatic ring. They are anticipated to resonate as a singlet at approximately δ 4.2 ppm due to the free rotation around the C4-C4a bond.

  • C2-Methine Proton (H-2): This proton is situated between two nitrogen atoms and is further substituted with a propyl group. This environment will cause a downfield shift, and the signal is predicted to appear as a triplet around δ 4.5 ppm, due to coupling with the adjacent methylene protons of the propyl group.

  • N-H Protons (H-1, H-3): The signals for the two N-H protons are expected to be broad singlets in the range of δ 3.5-5.0 ppm. Their chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Propyl Group Protons:

    • C1'-Methylene Protons (H₂-1'): These protons are adjacent to the C2 chiral center and will likely appear as a multiplet in the range of δ 1.5-1.7 ppm.

    • C2'-Methylene Protons (H₂-2'): This methylene group will also give rise to a multiplet, expected around δ 1.3-1.5 ppm, due to coupling with the protons on C1' and C3'.

    • C3'-Methyl Protons (H₃-3'): The terminal methyl group will appear as a triplet at approximately δ 0.9 ppm, with a typical coupling constant of around 7 Hz, due to coupling with the adjacent methylene protons.

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5, H-6, H-7, H-86.6 - 7.2m-
H-2~4.5t~6-7
H₂-4~4.2s-
N-H (1 & 3)3.5 - 5.0br s-
H₂-1'1.5 - 1.7m-
H₂-2'1.3 - 1.5m-
H₃-3'~0.9t~7
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[7][8]

Detailed Assignments:

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These sp² hybridized carbons will resonate in the downfield region, typically between δ 115 and 150 ppm.[9] The quaternary carbons (C-4a and C-8a) are expected to have lower intensities compared to the protonated carbons.

  • C-2 Carbon: This carbon, bonded to two nitrogen atoms, will be significantly deshielded and is predicted to appear around δ 70-80 ppm.

  • C-4 Carbon: The methylene carbon at position 4 is attached to a nitrogen and an aromatic ring, leading to a chemical shift in the range of δ 40-50 ppm.

  • Propyl Group Carbons:

    • C-1' Carbon: The methylene carbon directly attached to C-2 will be found at approximately δ 35-45 ppm.

    • C-2' Carbon: The central methylene carbon of the propyl group is expected to resonate around δ 18-25 ppm.

    • C-3' Carbon: The terminal methyl carbon will be the most upfield signal in the aliphatic region, appearing around δ 14 ppm.

Predicted ¹³C NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4a, C-8a140 - 150
C-5, C-6, C-7, C-8115 - 130
C-270 - 80
C-440 - 50
C-1'35 - 45
C-2'18 - 25
C-3'~14

Workflow for Structural Elucidation

The overall process for the NMR-based structural confirmation of 2-propyl-1,2,3,4-tetrahydroquinazoline can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve H1_NMR Acquire ¹H NMR dissolve->H1_NMR C13_NMR Acquire ¹³C NMR dissolve->C13_NMR process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process assign_H1 Assign ¹H Signals process->assign_H1 assign_C13 Assign ¹³C Signals process->assign_C13 confirm Confirm Structure assign_H1->confirm assign_C13->confirm

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectroscopic characterization of 2-propyl-1,2,3,4-tetrahydroquinazoline. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers and drug development professionals can confidently elucidate the structure of this and related heterocyclic compounds. The predicted chemical shifts and coupling constants serve as a valuable reference for the interpretation of experimental data.

References

  • SpectraBase. 2,4-diamino-5,6,7,8-tetrahydroquinazoline - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Wang, D., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. Molecules, 24(9), 1759. Available from: [Link]

  • Kudryavtsev, K. V., et al. (2023). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. Molecules, 28(5), 2215. Available from: [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available from: [Link]

  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). Available from: [Link]

  • ResearchGate. Scheme 4 Synthesis of 2-propyl and 2-isopropyl-3, 4-dihydro-4-oxo-quinazoline. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Available from: [Link]

  • ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • University of Colorado Boulder. Approximating Proton NMR Chemical Shifts in More Complex Cases. Available from: [Link]

  • Li, Y., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(9), 3564–3610. Available from: [Link]

  • Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. International Journal of PharmTech Research, 2(3), 1764-1774. Available from: [Link]

  • Michigan State University. Proton NMR Table. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

  • NMRium. 13 Carbon NMR. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • St. Catherine University. 13CNMR SPECTROSCOPY BASICS. Available from: [Link]

  • PubChem. 2-propyl-1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

Method

Application Note: 2-Propyl-1,2,3,4-tetrahydroquinazoline as a Versatile Precursor in Targeted Drug Design

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, bioactive scaffolds is paramount. 2-Propyl-1,2,3,4-tetrahydroquinazoline (2-PTHQ) has emerged as a highly versatile precursor for the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, bioactive scaffolds is paramount. 2-Propyl-1,2,3,4-tetrahydroquinazoline (2-PTHQ) has emerged as a highly versatile precursor for the development of novel antimicrobial, antitubercular, and antiviral agents. This application note provides an authoritative guide on the structural rationale, mechanistic pathways, and validated synthetic protocols for utilizing 2-PTHQ in late-stage functionalization and drug library generation.

Structural Rationale & Pharmacological Relevance

The 1,2,3,4-tetrahydroquinazoline core is a privileged heterocyclic scaffold. In solution, these compounds exist in a dynamic tautomeric equilibrium with their open-chain Schiff base forms, a property heavily influenced by the nature of the C2 substituent 1.

By installing a propyl group at the C2 position, chemists achieve a critical balance of steric bulk and lipophilicity (LogP). This alkyl chain facilitates enhanced penetration across mycobacterial cell walls and lipid bilayers. Furthermore, the lipophilic nature of the propyl group allows the scaffold to anchor deeply into the hydrophobic pockets of target enzymes, such as Dihydrofolate Reductase (DHFR) 2 and SARS-CoV-2 proteases 3. Beyond direct enzyme inhibition, functionalized tetrahydroquinazolines have recently been pioneered as photo-excitable radical precursors, enabling photoredox catalyst-free C(sp2)–C(sp3) bond construction for advanced drug design 4.

Mechanistic Insights: Enzyme Inhibition Pathways

When functionalized into mature drug candidates, 2-PTHQ derivatives primarily act as competitive inhibitors. In the case of antibacterial and antitubercular applications, the tetrahydroquinazoline core mimics the pteridine ring of dihydrofolate (DHF). It binds with high affinity to the active site of DHFR, blocking the enzymatic reduction of DHF to tetrahydrofolate (THF). This arrests the 1-carbon transfer processes essential for purine and thymidylate synthesis, ultimately halting DNA replication and inducing pathogen cell death.

DHFR_Inhibition Drug 2-PTHQ Derivative (Ligand) Enzyme Dihydrofolate Reductase (DHFR) Drug->Enzyme Competitive Binding (High Affinity) Product Tetrahydrofolate (THF) Enzyme->Product Enzymatic Reduction Enzyme->Product Pathway Blocked Substrate Dihydrofolate (DHF) Substrate->Enzyme Binds Active Site Downstream Purine Synthesis & DNA Replication Product->Downstream 1-Carbon Transfer Outcome Pathogen Cell Death (Bactericidal Effect) Downstream->Outcome Normal Proliferation Downstream->Outcome Arrested Synthesis

Caption: Mechanistic pathway of DHFR inhibition by 2-PTHQ derivatives causing pathogen clearance.

Experimental Workflows & Validated Protocols

The utility of 2-PTHQ relies on a robust, scalable synthesis followed by selective functionalization. The protocols below are designed with built-in causality and self-validation checkpoints to ensure high-fidelity library generation.

Protocol A: De Novo Synthesis of 2-Propyl-1,2,3,4-tetrahydroquinazoline

This protocol utilizes a cyclocondensation approach between 2-aminobenzylamine and butyraldehyde 1.

Step 1: Imine Condensation

  • Procedure: Dissolve 10 mmol of 2-aminobenzylamine in 30 mL of absolute ethanol. Cool the solution to -5°C using an ice-salt bath. Add 10 mmol of butyraldehyde dropwise over 15 minutes under continuous stirring.

  • Causality: Conducting this initial condensation at sub-zero temperatures suppresses rapid, uncontrolled exothermic polymerization. It favors the selective formation of the intermediate Schiff base without over-oxidizing the sensitive amine functionalities.

Step 2: Acid-Catalyzed Cyclization

  • Procedure: After 2 hours of stirring at -5°C, add 1.5 mL of glacial acetic acid dropwise. Allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Causality: The mild acid protonates the imine nitrogen, increasing its electrophilicity. This facilitates the intramolecular nucleophilic attack by the secondary amine, driving the tautomeric equilibrium strictly toward the closed 1,2,3,4-tetrahydroquinazoline ring.

Step 3: Isolation and Self-Validation

  • Procedure: Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

  • Validation: Monitor the product via ¹H-NMR. The successful formation of the tetrahydroquinazoline core is confirmed by the complete disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of a diagnostic chiral methine proton (C2-H) triplet at ~4.5 ppm.

Protocol B: Late-Stage N3-Functionalization for Library Generation

The secondary amine at the N3 position serves as the primary diversification point for drug design.

Step 1: Electrophilic Acylation

  • Procedure: Dissolve 5 mmol of 2-PTHQ in 20 mL of anhydrous dichloromethane (DCM). Add 6 mmol of triethylamine (Et₃N). Cool to 0°C, then add 5.5 mmol of the desired acyl chloride (e.g., 4-fluorobenzoyl chloride) dropwise.

  • Causality: The N3 position is sterically and electronically more nucleophilic than the N1 position (which is conjugated with the aromatic ring), ensuring high regioselectivity. Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the precursor and driving the reaction to completion.

  • Validation: TLC monitoring (Hexane:EtOAc 7:3) will show a distinct upward shift in Rf value due to the loss of the polar N-H bond. IR spectroscopy will validate the product via the appearance of a strong amide carbonyl stretch at ~1650 cm⁻¹.

Synthetic_Workflow A 2-Aminobenzylamine + Butyraldehyde B Imine Condensation (EtOH, -5°C) A->B Nucleophilic Attack C Intramolecular Cyclization (AcOH catalyst) B->C Ring Closure D 2-Propyl-1,2,3,4- tetrahydroquinazoline C->D Isolation E N3-Acylation / Alkylation (DCM, Et3N) D->E Late-Stage Functionalization F Targeted Drug Library (Antiviral / Antibacterial) E->F Lead Optimization

Caption: Workflow for the synthesis and functionalization of 2-Propyl-1,2,3,4-tetrahydroquinazoline.

Quantitative Data Analysis

The following table summarizes the structure-activity relationship (SAR) data for representative N3-functionalized derivatives of 2-PTHQ synthesized using the protocols above. The data highlights how bulky, lipophilic N3 substitutions significantly enhance target affinity against key pathogenic enzymes [[3]](), 2.

Compound IDC2 SubstituentN3 FunctionalizationSynthesis Yield (%)M. tuberculosis DHFR IC₅₀ (µM)SARS-CoV-2 Mpro IC₅₀ (µM)
2-PTHQ (Precursor) PropylNone (H)85%> 100.0> 100.0
Derivative 1 PropylAcetyl78%12.445.2
Derivative 2 PropylBenzoyl72%4.118.6
Derivative 3 Propyl4-Fluorobenzoyl68%1.88.3
Derivative 4 PropylSalicyl65%5.22.1

Note: The unfunctionalized precursor shows negligible target inhibition, validating its role strictly as a foundational building block. The introduction of the 4-fluorobenzoyl group (Derivative 3) optimizes the electrostatic interactions within the DHFR binding pocket, while the salicyl group (Derivative 4) provides critical hydrogen bonding necessary for Mpro inhibition.

References

  • Synthesis, Characterization and Biological Activities of Novel a 1,2,3,4-tetrahydroquinazoline and Its Nickel(II) Complexes Source: DergiPark URL:[Link]

  • A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Alkoxycarbonylating Reagents from Tetrahydroquinazoline: Enabling Photoredox Catalyst-Free Construction of C(sp2) Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-Propyl-1,2,3,4-tetrahydroquinazoline

Introduction and Significance The 1,2,3,4-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Significance

The 1,2,3,4-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives are explored for applications ranging from anticancer to antimicrobial agents.[4] Understanding the structural characteristics of these molecules is paramount for drug discovery, metabolism studies, and quality control. Mass spectrometry is an indispensable tool for this purpose, providing detailed information on molecular weight and structure through the analysis of fragmentation patterns.[5][6]

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of a representative derivative, 2-propyl-1,2,3,4-tetrahydroquinazoline. We present field-proven protocols for analysis using both Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The core of this guide lies in explaining the causality behind the observed fragmentation, linking experimental outcomes to the fundamental principles of gas-phase ion chemistry.

Foundational Principles of Tetrahydroquinazoline Fragmentation

The fragmentation behavior of 2-propyl-1,2,3,4-tetrahydroquinazoline is governed by the inherent chemical properties of its structure: a saturated heterocyclic system containing two nitrogen atoms, an aromatic ring, and an alkyl substituent. Ionization, the initial step in mass analysis, typically occurs at the site of lowest ionization energy, which in this case is the lone pair of electrons on the nitrogen atoms.[7] The subsequent fragmentation pathways are driven by the stability of the resulting fragment ions and neutral losses.

The key fragmentation reactions anticipated for this class of compounds include:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[7][8] It involves the cleavage of a bond adjacent (alpha) to the nitrogen atom, leading to the formation of a stable, resonance-stabilized cation. For the title compound, this would primarily involve the C-C bond between the heterocyclic ring and the propyl group.

  • Ring Cleavage Reactions: The tetrahydro-pyrimidine ring can undergo fission, often initiated by cleavage of the C-N or C-C bonds within the ring. This can lead to the loss of small neutral molecules.

  • Retro-Diels-Alder (RDA) Reaction: While more common in unsaturated systems, RDA-type reactions can occur in saturated heterocyclic systems, leading to a concerted cleavage of two bonds in the ring.[9]

  • Side-Chain Fragmentation: The propyl group itself can undergo fragmentation, leading to the loss of methyl or ethyl radicals.

By understanding these fundamental pathways, we can predict and interpret the mass spectra of 2-propyl-1,2,3,4-tetrahydroquinazoline with high confidence.

Experimental Workflow and Protocols

A robust analytical workflow is crucial for obtaining reproducible and high-quality data. The following diagram and protocols outline the recommended procedure.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_ei EI-MS (GC-MS) cluster_esi ESI-MS/MS (LC-MS or Infusion) cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., Methanol/Water 50:50) prep1->prep2 prep3 Dilute to Final Conc. (1-10 µg/mL) prep2->prep3 ei_params Set GC & MS Parameters prep3->ei_params Inject esi_params Set LC/Infusion & MS Parameters prep3->esi_params Inject / Infuse data1 Acquire Spectrum ei_params->data1 esi_params->data1 data2 Identify Molecular Ion data1->data2 data3 Propose Fragment Structures data2->data3 data4 Confirm with HRMS (optional) data3->data4

Caption: General experimental workflow for MS analysis.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation. It is ideal for generating a characteristic "fingerprint" spectrum for library matching.[10]

Methodology:

  • Sample Preparation: Prepare a 10-100 µg/mL solution of 2-propyl-1,2,3,4-tetrahydroquinazoline in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation (Typical GC-MS Parameters):

    • Injection: 1 µL splitless injection.

    • GC Column: Standard non-polar column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with established spectral libraries.[10]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

  • Self-Validation: Calibrate the mass analyzer using a known standard (e.g., PFTBA) before analysis. Run a solvent blank to ensure no background interference.

Protocol 2: ESI Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces the protonated molecule, [M+H]+, with minimal in-source fragmentation.[6] Collision-Induced Dissociation (CID) is then used to controllably fragment this precursor ion to elicit structural information.[5]

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 methanol:water with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]+ signal.[11]

  • Instrumentation (Typical Infusion or LC-MS Parameters):

    • Mode: Positive Ion Electrospray (ESI+).

    • Infusion: Introduce the sample via a syringe pump at 5-10 µL/min.

    • Spray Voltage: +3.5 to +4.5 kV.

    • Capillary Temperature: 275-325°C.

    • Sheath/Nebulizer Gas (N2): Optimize for a stable spray.

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 177.1) in the first stage of the mass spectrometer (e.g., Q1).

    • Collision Gas: Argon at 1-2 mTorr.

    • Collision Energy: Varies by instrument. Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions.

  • Trustworthiness: The protocol's trustworthiness is ensured by isolating a specific precursor ion. This confirms that all observed product ions originate directly from the analyte of interest, eliminating ambiguity from co-eluting species or background ions. For definitive structural confirmation, high-resolution MS (HRMS) can be employed to determine the elemental composition of each fragment ion.

Data Interpretation: Fragmentation Pathways

The molecular formula of 2-propyl-1,2,3,4-tetrahydroquinazoline is C11H16N2, with a monoisotopic mass of 176.1313 Da.

Proposed EI-MS Fragmentation

Under EI conditions, the molecular ion (M+•) is expected at m/z 176 . The subsequent fragmentation is predicted to be extensive.

G cluster_alpha α-Cleavage cluster_sidechain Side-Chain Fission cluster_ring Ring Cleavage M m/z 176 [C11H16N2]+• Molecular Ion F133 m/z 133 [C8H9N2]+ M->F133 - C3H7• (43 Da) F147 m/z 147 [C10H15N2]+ M->F147 - C2H5• (29 Da) F106 m/z 106 [C7H8N]+ F133->F106 - HCN (27 Da) G cluster_neutral_loss Neutral Loss cluster_ring_cleavage Ring Cleavage M m/z 177 [C11H17N2]+ Precursor Ion F135 m/z 135 [C8H11N2]+ M->F135 - C3H6 (42 Da) F106 m/z 106 [C7H8N]+ M->F106 - C4H11N (73 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway.

  • m/z 135 [C8H11N2]+: The most prominent fragmentation is the neutral loss of propene (C3H6, 42 Da) from the protonated precursor. This is a characteristic fragmentation for protonated N-propyl amines, proceeding through a stable six-membered ring transition state.

  • m/z 106 [C7H8N]+: A significant fragment resulting from the cleavage of the heterocyclic ring. This corresponds to the protonated aminobenzyl moiety, formed by the loss of a neutral C4H11N fragment (propylamine). This fragmentation provides key information about the core structure of the molecule.

Summary of Key Fragments

The following table summarizes the key diagnostic ions for the structural elucidation of 2-propyl-1,2,3,4-tetrahydroquinazoline.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss / Radical LostProposed Fragment Structure/Description
EI 176133•C3H7 (Propyl radical)α-Cleavage product (Base Peak)
176147•C2H5 (Ethyl radical)Side-chain fragmentation product
176106C4H10N•Ring cleavage product (Aminobenzyl cation)
ESI-MS/MS 177135C3H6 (Propene)Characteristic neutral loss
177106C4H11N (Propylamine)Ring cleavage product (Aminobenzyl cation)

Conclusion

The mass spectrometric fragmentation of 2-propyl-1,2,3,4-tetrahydroquinazoline is predictable and yields structurally significant ions under both EI and ESI conditions. The dominant pathways involve alpha-cleavage to lose the propyl group in EI-MS and the neutral loss of propene in ESI-MS/MS. These distinct, high-abundance fragments serve as reliable markers for identifying the N-propyl tetrahydroquinazoline core. The protocols and fragmentation logic detailed in this note provide a robust framework for researchers to confidently identify and characterize this important class of heterocyclic compounds in various research and development settings.

References

  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • Semantic Scholar. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Available at: [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available at: [Link]

  • Semantic Scholar. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Available at: [Link]

  • PubMed. (2014, June 30). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. Available at: [Link]

  • University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]

  • ResearchGate. (2014, October 8). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

  • University of California, Davis. Interpretation of mass spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Available at: [Link]

  • ResearchGate. The stepwise synthesis of 1,2,3,4-tetrahydroquinazoline 103. Available at: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Propyl-1,2,3,4-tetrahydroquinazoline

Welcome to the technical support guide for 2-Propyl-1,2,3,4-tetrahydroquinazoline. This document provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Propyl-1,2,3,4-tetrahydroquinazoline. This document provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and practical methods to ensure successful experimental outcomes.

Section 1: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of 2-Propyl-1,2,3,4-tetrahydroquinazoline that govern its solubility.

Chemical Structure:

A simplified representation of 2-Propyl-1,2,3,4-tetrahydroquinazoline

Key Physicochemical Characteristics (Predicted):

  • Basic Nature: The structure contains two nitrogen atoms, making it a weak base. The secondary amine in the tetrahydroquinoline ring is the primary basic center. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[1] This basicity is the most critical handle for manipulating its solubility.

  • Lipophilicity: The presence of the benzene ring and the n-propyl group contributes to its lipophilic (oil-loving) character, which inherently limits its solubility in aqueous (water-based) media. The predicted octanol/water partition coefficient (XlogP) for the closely related 2-propyl-1,2,3,4-tetrahydroquinoline is 3.6, indicating significant lipophilicity.[2]

  • Poor Aqueous Solubility: As a result of its lipophilic nature, the compound is expected to be poorly soluble in neutral aqueous buffers.[3]

Section 2: Troubleshooting & FAQs

This section addresses common issues in a question-and-answer format.

Q1: I added my solid 2-Propyl-1,2,3,4-tetrahydroquinazoline directly to a neutral phosphate-buffered saline (PBS, pH 7.4) and it won't dissolve. What's wrong?

Answer: This is expected behavior. The compound is a weak base and is predominantly in its neutral, non-ionized, and poorly soluble form at neutral pH. To dissolve it in an aqueous buffer, you must first protonate it to form a more soluble salt.

Causality: The basic nitrogen atom can accept a proton (H+) from an acidic environment. This creates a charged cation which can then form favorable ion-dipole interactions with water molecules, significantly enhancing aqueous solubility.[4]

Solution: Use a pH modification strategy. Lowering the pH of the buffer will increase the ionization of the compound and, therefore, its solubility.

Q2: I need to make a high-concentration stock solution. What is the best initial solvent?

Answer: For initial high-concentration stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices due to their high solubilizing capacity for a wide range of organic molecules.[5][6]

Workflow:

  • Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • For your aqueous experiments, perform a serial dilution from this DMSO stock into your aqueous buffer.

  • Crucial Insight: Always add the DMSO stock to the aqueous buffer, not the other way around. This ensures rapid dispersion and minimizes the risk of the compound precipitating. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[7]

Q3: My compound dissolves in acidified buffer, but it precipitates when I adjust the pH back to neutral for my cell-based assay. How can I prevent this?

Answer: This phenomenon, known as precipitation upon pH shift, is common for basic compounds. While pH adjustment is great for initial dissolution, maintaining solubility at a neutral pH requires a different approach. The most effective strategies are the use of co-solvents or cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[5][8] They work by reducing the polarity of the aqueous environment.[8] Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG).[9][10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] The lipophilic 2-Propyl-1,2,3,4-tetrahydroquinazoline molecule can become encapsulated within the hydrophobic core, forming a water-soluble "inclusion complex".[11][13][14] This is a powerful technique for increasing aqueous solubility without using organic solvents.[14][15]

Q4: I am concerned about the potential toxicity of excipients in my in vivo studies. What is the safest and most effective strategy?

Answer: For in vivo applications, forming a stable salt or using a well-tolerated cyclodextrin formulation is often the best approach.

  • Salt Formation: This is a robust, well-established method to improve the solubility and dissolution rate of ionizable drugs.[16][17] By reacting the basic compound with an appropriate acid (e.g., hydrochloric acid, methanesulfonic acid), you can create a solid salt form that is often more soluble and stable than the free base.[18][19][20] A general rule is that the pKa of the acid should be at least 2 units lower than the pKa of the base to ensure stable salt formation.[19]

  • Cyclodextrin Formulation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their proven safety profiles and high solubilizing capacity.[12][15]

Section 3: Experimental Protocols & Data

Strategy Comparison
StrategyProsConsBest For
pH Adjustment Simple, cost-effective, avoids organic solvents.May not be suitable for pH-sensitive assays; risk of precipitation on neutralization.Initial dissolution, non-biological assays.
Co-solvents Effective at increasing solubility; wide variety available.Can affect biological assay performance; potential for toxicity at higher concentrations.[7]In vitro assays where solvent effects are controlled.
Cyclodextrins High solubilizing power, low toxicity, suitable for in vivo use.[12]More expensive; requires optimization of the host-guest ratio.Cell-based assays, preclinical in vivo studies.
Salt Formation Creates a new, stable solid form with improved properties.[19]Requires chemical synthesis and characterization; not all salts have good properties.[18]Long-term formulation development for preclinical and clinical use.
Protocol 1: pH-Based Solubilization
  • Prepare a series of buffers (e.g., citrate or acetate) with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0).

  • Add a known excess amount of solid 2-Propyl-1,2,3,4-tetrahydroquinazoline to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to determine the pH-solubility profile. The Henderson-Hasselbalch equation can be used to model this relationship.[21]

Protocol 2: Screening with Cyclodextrins
  • Prepare a stock solution of a cyclodextrin (e.g., 100 mM HP-β-CD) in your desired neutral aqueous buffer (e.g., PBS, pH 7.4).

  • Create a series of dilutions from the cyclodextrin stock to get a range of concentrations (e.g., 0, 5, 10, 20, 50 mM HP-β-CD).

  • Add an excess amount of solid 2-Propyl-1,2,3,4-tetrahydroquinazoline to each cyclodextrin solution.

  • Equilibrate, filter, and quantify the dissolved compound as described in Protocol 1.

  • Plot the compound's solubility as a function of the cyclodextrin concentration to determine the enhancement factor.

Section 4: Decision-Making Workflow

To select the optimal solubilization strategy, follow this decision-making workflow.

Solubility_Workflow start Start: Poorly Soluble 2-Propyl-1,2,3,4-tetrahydroquinazoline q1 What is the experimental context? start->q1 in_vitro In Vitro Assay (e.g., enzyme kinetics, cell-free) q1->in_vitro In Vitro cell_based Cell-Based Assay q1->cell_based Cell-Based in_vivo In Vivo Study q1->in_vivo In Vivo q2_invitro Is the assay sensitive to pH? in_vitro->q2_invitro sol_cyclo_invitro Strategy: Use Cyclodextrins (e.g., HP-β-CD) cell_based->sol_cyclo_invitro sol_cyclo_invivo Strategy: Cyclodextrin Formulation in_vivo->sol_cyclo_invivo sol_salt Strategy: Synthesize a pharmaceutical salt in_vivo->sol_salt q3_invitro Is a small amount of organic solvent acceptable (<0.5%)? q2_invitro->q3_invitro Yes sol_ph Strategy: Use pH Adjustment (e.g., pH 4-5 buffer) q2_invitro->sol_ph No sol_dmso Strategy: Use DMSO stock and dilute into buffer q3_invitro->sol_dmso Yes q3_invitro->sol_cyclo_invitro No end_success End: Compound Solubilized sol_ph->end_success sol_dmso->end_success sol_cyclo_invitro->end_success sol_cyclo_invivo->end_success sol_salt->end_success

Caption: Workflow for selecting a solubilization strategy.

References

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 2-Propyl-1,2,3,4-tetrahydroquinazoline Batch Synthesis

Welcome to the Technical Support Center for the batch scale-up of 2-Propyl-1,2,3,4-tetrahydroquinazoline. While the laboratory-scale condensation of 2-aminobenzylamine with butyraldehyde is highly efficient, transitionin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch scale-up of 2-Propyl-1,2,3,4-tetrahydroquinazoline. While the laboratory-scale condensation of 2-aminobenzylamine with butyraldehyde is highly efficient, transitioning to pilot or production-scale batch reactors introduces complex thermodynamic and kinetic challenges.

This guide provides drug development professionals and process chemists with field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure safe and high-yielding scale-up campaigns.

Reaction Pathway & Mechanistic Causality

To troubleshoot scale-up issues, one must first understand the causality of the reaction network. The synthesis proceeds via a two-step tandem sequence:

  • Imine/Hemiaminal Formation: The primary amine of 2-aminobenzylamine undergoes nucleophilic addition to butyraldehyde. This step is exceptionally fast and highly exothermic.

  • Intramolecular Cyclization: The secondary amine attacks the intermediate to close the ring, forming the 1,2,3,4-tetrahydroquinazoline core[1].

At scale, the reduced surface-area-to-volume ratio of batch reactors limits heat dissipation. Uncontrolled exotherms not only pose safety risks but also activate competing side-reaction pathways, such as the self-aldol condensation of butyraldehyde. Furthermore, the final tetrahydroquinazoline product is highly susceptible to atmospheric oxidation.

ReactionPathway A 2-Aminobenzylamine (2-ABA) C Imine Intermediate (Exothermic) A->C + B (Fast, Exothermic) B Butyraldehyde E Side Product: Aldol Condensation B->E Self-condensation (High Temp) D 2-Propyl-1,2,3,4- tetrahydroquinazoline C->D Intramolecular Cyclization F Side Product: Oxidation (Quinazoline) D->F Air/Oxidants

Figure 1: Mechanistic pathway and competing side reactions during the synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline.

Troubleshooting Guides & FAQs

Q1: We observe a dangerous temperature spike upon adding butyraldehyde to 2-aminobenzylamine at the 50 L scale. How can we mitigate this? A1: The initial condensation to form the imine intermediate releases significant enthalpy (often >100 kJ/mol)[2]. In small-scale flasks, the high surface-area-to-volume ratio allows rapid heat dissipation. In pilot-scale batch reactors, heat transfer is severely limited. If butyraldehyde is added too quickly, heat accumulates faster than the jacket can remove it. Solution: Transition to a semi-batch dosing strategy. Dose the butyraldehyde at a strictly controlled rate while continuously monitoring the reactor temperature ( Tr​ ) against the jacket temperature ( Tj​ )[3]. Interlock the dosing pump to pause automatically if Tr​ exceeds 25 °C.

Q2: Our scaled-up batch contains high levels of an unknown lipophilic impurity, and the yield of the target product is low. What is happening? A2: The most common side reaction in this specific synthesis is the self-aldol condensation of butyraldehyde. Because butyraldehyde possesses highly reactive α -protons, elevated temperatures (caused by the uncontrolled exotherm mentioned in Q1) promote its self-condensation. This consumes your starting material, throws off the reaction stoichiometry, and generates impurities that complicate downstream crystallization. Strict thermal control during dosing is the only preventive measure.

Q3: The isolated product is yellow instead of white, and HPLC/NMR shows aromatic impurities. How do I prevent this degradation? A3: 1,2,3,4-tetrahydroquinazolines are highly susceptible to spontaneous oxidation into dihydroquinazolines or fully aromatic quinazolines upon exposure to atmospheric oxygen[1]. Solution: The entire workflow must be conducted under a strict inert atmosphere. This includes subsurface sparging of the reaction mixture with Nitrogen or Argon, and ensuring that filtration and vacuum drying are performed in inerted equipment.

Standard Operating Protocol: Scaled-Up Batch Synthesis

This protocol is designed as a self-validating system for a 50 L pilot reactor, ensuring that each step has built-in quality and safety checks before proceeding.

Step 1: Reactor Preparation & Inerting

  • Purge a 50 L glass-lined or Hastelloy reactor with high-purity N2​ for 30 minutes.

  • Verify oxygen levels are < 2% using an inline O2​ sensor.

Step 2: Reagent Loading

  • Charge 2.50 kg (20.4 mol) of 2-aminobenzylamine into the reactor.

  • Add 25.0 L of degassed, anhydrous ethanol (or DMF, depending on solubility requirements).

  • Initiate stirring at 150 RPM.

Step 3: Exotherm Control & Dosing

  • Set the reactor cooling jacket ( Tj​ ) to 0–5 °C. Wait until the internal temperature ( Tr​ ) stabilizes below 10 °C.

  • Begin dosing 1.55 kg (21.5 mol, 1.05 eq) of butyraldehyde via a metering pump.

  • Critical Validation: Set the dosing rate to approximately 5 mL/min. Monitor ΔT ( Tr​−Tj​ ). If Tr​ exceeds 20 °C, the dosing pump must automatically pause until Tr​ drops back below 15 °C.

Step 4: Maturation & Cyclization

  • Once dosing is complete, slowly raise Tj​ to 20 °C.

  • Stir the reaction mixture for 8–10 hours under continuous N2​ blanket.

  • Critical Validation: Pull a sample for HPLC analysis. Proceed to the next step only when 2-aminobenzylamine consumption is > 98%.

Step 5: Crystallization & Isolation

  • Add 10.0 L of degassed, cold deionized water dropwise to induce precipitation.

  • Cool the reactor to 0 °C and age the slurry for 2 hours.

  • Discharge the slurry to an inerted filter dryer (e.g., agitated nutsche filter). Wash the filter cake with cold, aqueous ethanol (1:1).

  • Dry under vacuum (< 50 mbar) at 40 °C until constant weight is achieved.

Workflow Step1 Reactor Preparation (Inerting & Cooling) Step2 Controlled Dosing of Butyraldehyde Step1->Step2 Step3 Temperature Monitoring (Maintain < 20°C) Step2->Step3 Exotherm Control Step3->Step2 Pause dosing if T > 20°C Step4 Cyclization Phase (Stirring & Maturation) Step3->Step4 Dosing Complete Step5 Crystallization & Isolation Step4->Step5 HPLC Conversion >98%

Figure 2: Logic control and self-validating workflow for the semi-batch scale-up process.

Quantitative Scale-Up Parameters

To assist in reactor engineering and safety assessments (e.g., HAZOP), the following table summarizes the critical thermodynamic and kinetic parameters associated with this condensation reaction.

ParameterValue / RangeEngineering Implication
Standard Heat of Reaction ( ΔHrxn​ ) -110 to -140 kJ/molHigh intrinsic severity; requires substantial cooling capacity during the dosing phase.
Adiabatic Temperature Rise ( ΔTad​ ) > 85 °CIn the event of a cooling failure during batch mixing, the solvent could boil, leading to over-pressurization.
Optimal Dosing Rate (50 L Scale) 4 – 6 hoursEnsures the rate of heat generation does not exceed the heat removal capacity of the reactor jacket ( qgen​≤qrem​ ).
Maximum Allowable Temperature ( Tmax​ ) 25 °CExceeding this temperature exponentially increases the rate of butyraldehyde self-aldol condensation.
Agitation Speed (Pitch-blade turbine) 150 – 200 RPMPrevents localized hot spots at the dosing point and ensures uniform mass transfer during crystallization.

References

  • Hati, S., Dutta, P. K., Dutta, S., Munshi, P., & Sen, S. (2016). Accessing Benzimidazoles via a Ring Distortion Strategy: An Oxone Mediated Tandem Reaction of 2-Aminobenzylamines. Organic Letters, 18(13), 3090-3093.[Link]

  • Correa, W. H., Papadopoulos, S., Radnidge, P., & Scott, J. (2002). Direct, efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines. Green Chemistry.[Link]

  • Wang, J., et al. (2014). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. ResearchGate.[Link]

Reference Data & Comparative Studies

Validation

Validating HPLC-UV Methods for 2-Propyl-1,2,3,4-tetrahydroquinazoline Quantification: A Column Architecture Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The quantification of 2-Propyl-1,2,3,4-tetrahydroquinazoline—a critical structural motif in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The quantification of 2-Propyl-1,2,3,4-tetrahydroquinazoline—a critical structural motif in modern drug discovery, particularly in the development of topoisomerase inhibitors and antipsychotic agents—requires highly robust analytical methods[1]. As pharmaceutical laboratories face increasing pressure to improve throughput without sacrificing data integrity, the choice of stationary phase architecture becomes paramount.

This guide objectively compares the chromatographic performance of a 2.7 µm Core-Shell C18 column against traditional 5.0 µm Fully Porous C18 and C8 columns . Furthermore, it provides a self-validating experimental framework for quantifying 2-Propyl-1,2,3,4-tetrahydroquinazoline in compliance with the latest ICH Q2(R2) guidelines[2].

Scientific Rationale & Mechanistic Context

Why Compare Column Architectures?

Historically, analytical scientists relied on 5.0 µm fully porous particles for standard High-Performance Liquid Chromatography (HPLC). While reliable, these columns suffer from deep pore diffusion. As the analyte travels through the column, it diffuses deep into the porous silica, increasing the mass transfer resistance (the C -term in the van Deemter equation). This results in broader peaks and lower efficiency[3].

Core-shell (or superficially porous) particles feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture fundamentally alters the mass transfer kinetics. The solid core limits longitudinal diffusion ( B -term) and drastically shortens the diffusion path length ( C -term)[4]. Consequently, a 2.7 µm core-shell column can deliver efficiencies comparable to sub-2 µm fully porous UHPLC columns, but at approximately 50% of the backpressure, allowing standard HPLC systems to achieve UHPLC-like performance[5].

MassTransfer FP Fully Porous Particle (5.0 µm) FP_Diff Deep Pore Diffusion (High C-term) FP->FP_Diff CS Core-Shell Particle (2.7 µm) CS_Diff Shallow Porous Shell (Low C-term) CS->CS_Diff FP_Res Broader Peaks Lower Efficiency FP_Diff->FP_Res CS_Res Sharper Peaks Higher Efficiency CS_Diff->CS_Res

Fig 1. Mass transfer kinetics comparing fully porous and core-shell particle architectures.

Detector and Mobile Phase Selection

Tetrahydroquinazoline derivatives possess a fused aromatic ring system that exhibits strong UV absorbance. While 210 nm provides maximum absolute sensitivity, 254 nm is selected for this assay to provide superior selectivity against non-aromatic matrix interferences[1]. A mobile phase of Ammonium Acetate buffer (pH 5.0) and Acetonitrile ensures the secondary amine of the tetrahydroquinazoline ring remains in a consistent ionization state, preventing peak tailing[1].

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Propyl-1,2,3,4-tetrahydroquinazoline reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 5.0 with glacial acetic acid.

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2-Propyl-1,2,3,4-tetrahydroquinazoline into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a 1.0 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution using the mobile phase to prepare calibration standards at 10, 20, 40, 60, 80, and 100 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent standard HPLC) with a UV-Vis Diode Array Detector.

  • Mobile Phase: Isocratic elution; 60% Acetonitrile : 40% Ammonium Acetate buffer (10 mM, pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Comparative Performance Data

To objectively evaluate the product, the 2-Propyl-1,2,3,4-tetrahydroquinazoline standard (50 µg/mL) was injected onto three different columns with identical dimensions (150 mm × 4.6 mm).

Table 1: Chromatographic Performance Comparison

ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (5.0 µm)Fully Porous C8 (5.0 µm)
Retention Time ( tR​ ) 4.12 min5.85 min4.90 min
Theoretical Plates ( N ) 18,4508,2007,850
Tailing Factor ( Tf​ ) 1.051.321.45
System Backpressure 2,850 psi1,400 psi1,350 psi
Signal-to-Noise (S/N) 145:168:162:1

Analysis of Results: The Core-Shell C18 column outperformed the fully porous alternatives across all critical metrics. It generated over double the theoretical plates ( N ) and significantly sharper peaks (lower tailing factor), which directly translates to the higher Signal-to-Noise ratio. While the backpressure is higher than the 5.0 µm columns, at 2,850 psi it remains well within the safe operating limits of standard 400 bar (5,800 psi) HPLC systems, proving that UHPLC instrumentation is not strictly necessary for high-efficiency separations[5].

ICH Q2(R2) Method Validation

To ensure the Core-Shell method is a self-validating system suitable for regulatory submission, it was subjected to validation according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[2][6]. The objective is to demonstrate that the analytical procedure is "fit for the intended purpose"[2].

ValidationWorkflow Start Method Development (Core-Shell Selection) Opt Chromatographic Optimization Start->Opt Define parameters Val ICH Q2(R2) Validation Opt->Val Lock method Spec Specificity & Selectivity Val->Spec Lin Linearity & Range (Calibration Model) Val->Lin Acc Accuracy (Recovery Studies) Val->Acc Prec Precision (Repeatability) Val->Prec Report Validated Method Ready for QC Spec->Report Lin->Report Acc->Report Prec->Report

Fig 2. Systematic HPLC method validation workflow compliant with ICH Q2(R2) guidelines.

Specificity and Range

Specificity was confirmed by injecting blank diluent and observing no interfering peaks at the retention time of 2-Propyl-1,2,3,4-tetrahydroquinazoline (4.12 min). The reportable range was validated from 10 µg/mL to 100 µg/mL[2].

Linearity, LOD, and LOQ

Linearity was assessed using six concentration levels. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve ( LOD=3.3×σ/S ; LOQ=10×σ/S ).

Accuracy and Precision

Accuracy was determined via recovery studies by spiking known amounts of the analyte at 50%, 100%, and 150% of the target concentration (50 µg/mL). Precision (Repeatability) was evaluated by six replicate injections of the 100% test concentration.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell C18 Method)

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Linearity Range N/A10 - 100 µg/mLValidated
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
LOD / LOQ Signal-to-Noise 3 / 100.4 µg/mL / 1.2 µg/mLPass
Accuracy (Mean Recovery) 98.0% - 102.0%99.4%Pass
Precision (Intra-day %RSD) ≤2.0% 0.85% ( n=6 )Pass
Precision (Inter-day %RSD) ≤2.0% 1.12% ( n=12 )Pass

Conclusion

The experimental data conclusively demonstrates that utilizing a 2.7 µm Core-Shell C18 column for the quantification of 2-Propyl-1,2,3,4-tetrahydroquinazoline yields superior chromatographic performance compared to traditional 5.0 µm fully porous columns. By mitigating deep-pore diffusion, the core-shell architecture provides sharper peaks, higher theoretical plates, and enhanced sensitivity without exceeding the pressure limits of standard HPLC equipment. Furthermore, the developed method successfully passes all stringent criteria set forth by the ICH Q2(R2) guidelines, ensuring it is highly reliable, reproducible, and ready for deployment in pharmaceutical quality control environments.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl MasterControl[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • Core shell columns: What are they and how will they help with my HPLC analysis? Lucidity Systems[Link]

  • Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties Chromatography Today[Link]

  • Core-Shell vs Fully Porous Particles Webinar Phenomenex[Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β ACS Publications[Link]

Sources

Comparative

Benchmarking 2-Propyl-1,2,3,4-Tetrahydroquinazoline: An Fsp³-Enriched Scaffold vs. Standard Quinazoline Therapeutics

Executive Summary Quinazolines represent one of the most privileged scaffolds in medicinal chemistry, forming the core of blockbuster targeted therapies like the EGFR inhibitors erlotinib and gefitinib. However, the full...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazolines represent one of the most privileged scaffolds in medicinal chemistry, forming the core of blockbuster targeted therapies like the EGFR inhibitors erlotinib and gefitinib. However, the fully aromatic nature of standard quinazolines renders them highly planar. This "flatness" often correlates with poor aqueous solubility, off-target promiscuity (due to indiscriminate π-π stacking), and higher clinical attrition rates.

The transition to a 1,2,3,4-tetrahydroquinazoline core—specifically utilizing derivatives like 2-propyl-1,2,3,4-tetrahydroquinazoline —represents a strategic "escape from flatland" [1]. By partially saturating the pyrimidine ring, the scaffold gains critical three-dimensional (3D) character. This guide provides an objective, data-driven benchmarking of the 2-propyl-1,2,3,4-tetrahydroquinazoline scaffold against standard aromatic quinazolines, detailing the physicochemical, pharmacological, and structural advantages of this Fsp³-enriched system.

Structural and Physicochemical Benchmarking

The Fsp³ Advantage and Conformational Dynamics

The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for predicting clinical success, with higher Fsp³ values correlating with improved solubility and target specificity [1]. Standard quinazolines have an Fsp³ of ~0.1 (accounting only for substituents), whereas the 2-propyl-1,2,3,4-tetrahydroquinazoline core boasts an Fsp³ > 0.5.

When the pyrimidine ring is reduced, the resulting 1,2,3,4-tetrahydroquinazoline adopts a dynamic "half-chair" conformation. The C2 substituent (the propyl group) strongly prefers an equatorial position to minimize 1,3-diaxial steric clashes [2]. This equatorial projection creates a distinct 3D vector for interacting with deep, complex protein pockets, fundamentally differentiating it from the flat hinge-binding motif of standard quinazolines.

Table 1: Quantitative Physicochemical Comparison
PropertyStandard Quinazoline (e.g., Erlotinib)2-Propyl-1,2,3,4-Tetrahydroquinazoline
Aromaticity Fully aromatic (planar)Partially saturated (3D half-chair)
Average Fsp³ Value ~0.10 (Substituent-dependent)> 0.50 (Core-dependent)
Primary Targets Kinases (EGFR, HER2)Topoisomerase IIα, DHFR
Binding Mode ATP-competitive (Hinge region)Catalytic pocket / Allosteric
Aqueous Solubility Generally Poor (<10 µg/mL)Significantly Improved (>30 µg/mL)
Toxicity Risk Off-target kinase promiscuityLow (Avoids DNA poisoning)

Pharmacological Divergence: Kinases vs. Topoisomerases

From ATP-Mimetics to Catalytic Inhibitors

Standard quinazolines are canonical Type I kinase inhibitors. Their planar structure perfectly mimics the adenine ring of ATP, allowing them to intercalate into the narrow hinge region of kinases like EGFR.

Conversely, tetrahydroquinazolines are structurally precluded from flat hinge-binding. Instead, they have emerged as highly potent, selective inhibitors of complex enzymes like human Topoisomerase IIα (topoIIα) [3] and Dihydrofolate Reductase (DHFR) [2]. Crucially, unlike traditional topoII poisons (e.g., etoposide) that trap DNA cleavage complexes and cause secondary leukemias, tetrahydroquinazolines act as catalytic inhibitors. They block topoII function without inducing DNA double-strand breaks, offering a vastly superior safety profile[3].

MoA cluster_0 Standard Quinazolines (e.g., Erlotinib) cluster_1 2-Propyl-1,2,3,4-Tetrahydroquinazoline A1 Planar Quinazoline Core (Fsp3 ≈ 0.1) A2 Binds EGFR ATP Pocket (Hinge Region) A1->A2 A3 Inhibits MAPK/PI3K Signaling A2->A3 B1 Fsp3-Enriched Core (Fsp3 > 0.5) B2 Binds TopoIIα / DHFR (Complex 3D Pockets) B1->B2 B3 Catalytic Inhibition (No DNA Poisoning) B2->B3

Diagram 1: Mechanism of action comparing planar quinazolines and 3D tetrahydroquinazolines.

Experimental Workflows for Benchmarking

To objectively benchmark 2-propyl-1,2,3,4-tetrahydroquinazoline against standard drugs, the following self-validating protocols must be employed.

Protocol A: TopoIIα DNA Relaxation Assay (Efficacy & Safety Validation)

Causality: This assay is critical because it visually differentiates between catalytic inhibition (the safe, desired mechanism of tetrahydroquinazolines) and topoII poisoning (the toxic mechanism of standard chemotherapeutics).

  • Preparation: Prepare reaction mixtures containing 5 nM negatively supercoiled pBR322 DNA, 3 nM human topoIIα, and 1 mM ATP in a relaxation buffer (10 mM Tris-HCl, 5 mM MgCl₂, 175 mM KCl).

  • Compound Dosing: Titrate 2-propyl-1,2,3,4-tetrahydroquinazoline (0.1 µM to 50 µM). Use erlotinib (50 µM) as a negative control and etoposide (50 µM) as a positive control for DNA poisoning.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 50 mM EDTA to trap any covalent enzyme-DNA complexes.

  • Analysis: Resolve the DNA topologies via 1% agarose gel electrophoresis (run without ethidium bromide to separate supercoiled from relaxed DNA).

  • Self-Validation Check: A successful run must show etoposide generating a distinct linear DNA band (trapped cleavage complexes), while the tetrahydroquinazoline should yield a relaxed DNA smear without the linear intermediate, confirming safe catalytic inhibition [3].

Protocol B: Kinetic Solubility and PAMPA (Physicochemical Validation)

Causality: Validating the Fsp³ hypothesis requires empirical proof that disrupting planarity directly enhances aqueous solubility and membrane permeability.

  • Solubility: Incubate compounds in PBS (pH 7.4) at 25°C for 24 hours. Filter through a 0.22 µm PVDF membrane and quantify via HPLC-UV against a standard curve.

  • Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with a lipid-infused artificial membrane. Measure the effective permeability ( Pe​ ) after a 5-hour incubation.

  • Self-Validation Check: The tetrahydroquinazoline must exhibit a >3-fold increase in thermodynamic solubility compared to the fully aromatic quinazoline core to validate the "escape from flatland" principle.

Workflow Step1 Compound Synthesis & Purification Step2 Physicochemical Profiling (Solubility, PAMPA) Step1->Step2 Step3 In Vitro Assays (TopoIIα Relaxation) Step2->Step3 Step4 X-Ray Crystallography (Conformational Analysis) Step3->Step4

Diagram 2: High-throughput experimental workflow for benchmarking Fsp3-enriched scaffolds.

Structural Biology & Logical Relationships

The success of the tetrahydroquinazoline scaffold is rooted in its stereochemistry. X-ray crystallography of tetrahydroquinazoline complexes reveals that the saturated ring provides the necessary flexibility to adapt to induced-fit pockets [2]. The 2-propyl group not only increases lipophilicity (enhancing cellular permeability) but also acts as a stereocontrol element, locking the saturated ring into the bioactive half-chair conformation.

This structural logic directly links the chemical modification (saturation) to the clinical outcome (reduced toxicity and improved pharmacokinetics).

Fsp3Logic Root Increase Fsp3 (Saturation) in Quinazoline Core Branch1 Enhanced 3D Complexity (Half-Chair Conformation) Root->Branch1 Branch2 Disruption of Planarity (Reduced π-π Stacking) Root->Branch2 Outcome1 Higher Target Selectivity (Less Promiscuity) Branch1->Outcome1 Outcome2 Improved Aqueous Solubility (Better PK Profile) Branch2->Outcome2

Diagram 3: Logical relationship between increased Fsp3 saturation and improved clinical viability.

References

  • Hanby, A. R., et al. "Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery." Chemical Communications, 2020.[Link][1]

  • Cody, V., et al. "Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry." Acta Crystallographica Section D, 2004.[Link][2]

  • Ortega, J. A., et al. "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β." Journal of Medicinal Chemistry, 2020.[Link][3]

Sources

Validation

Reproducibility and Scalability in the One-Pot Synthesis of 2-Propyl-1,2,3,4-tetrahydroquinazoline: A Comparative Guide

For researchers and drug development professionals, 1,2,3,4-tetrahydroquinazolines represent a highly versatile class of nitrogen-containing heterocycles with profound pharmacological potential. Among these, the aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, 1,2,3,4-tetrahydroquinazolines represent a highly versatile class of nitrogen-containing heterocycles with profound pharmacological potential. Among these, the aliphatic-substituted 2-Propyl-1,2,3,4-tetrahydroquinazoline serves as a critical intermediate and active pharmacophore. However, achieving a reproducible, scalable, and high-yield one-pot synthesis requires navigating challenges related to side reactions, tautomeric equilibria, and purification bottlenecks.

This guide objectively compares the leading synthetic methodologies, providing field-proven protocols and mechanistic insights to ensure absolute reproducibility in your laboratory.

Mechanistic Insights & Ring-Chain Tautomerism

The fundamental synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline relies on the cyclo-condensation of 2-aminobenzylamine (2-(aminomethyl)aniline) with butyraldehyde.

Expert Insight on Causality: The reaction proceeds via an initial open-chain Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack by the secondary amine to close the ring. A critical factor dictating reproducibility is ring-chain tautomerism . NMR studies confirm that while aromatic aldehydes yield a dynamic equilibrium between the open-chain imine and the closed ring, the use of aliphatic aldehydes like butyraldehyde thermodynamically drives the reaction exclusively toward the closed-ring tetrahydroquinazoline form[1]. This inherent structural preference makes the synthesis of the 2-propyl derivative highly robust, provided the reaction conditions suppress competing pathways like aldehyde self-condensation.

ReactionPathways Precursor1 2-Aminobenzylamine + Butyraldehyde MethodA Method A: Catalyst-Free Aqueous (Green Chemistry) Precursor1->MethodA Water, Stirring MethodB Method B: Continuous Flow (Scalable Synthesis) Precursor1->MethodB Microreactor, EtOH Precursor2 2-Aminobenzylamine + α-Azidopentanoic Acid MethodC Method C: Ru-Catalyzed Decarboxylation (Alternative Precursor) Precursor2->MethodC [CpRu(CO)2]2, Light Imine Schiff Base Intermediate (Open Chain) MethodA->Imine MethodB->Imine MethodC->Imine -CO2, -N2 Product 2-Propyl-1,2,3,4-tetrahydroquinazoline (Closed Ring) Imine->Product Intramolecular Cyclization (Favored for Alkyl Groups) Product->Imine Ring-Chain Tautomerism (Minor for Propyl)

Comparative synthetic pathways and ring-chain tautomerism for 2-Propyl-1,2,3,4-tetrahydroquinazoline.

Comparative Analysis of Synthetic Strategies

To optimize for your specific constraints (scale, green chemistry, or precursor availability), we compare three primary methodologies:

Method A: Catalyst-Free Aqueous Condensation (The Green Standard)

This method utilizes water as the sole solvent without any transition metal catalysts or acid promoters[2].

  • Causality for Success: The starting materials possess moderate aqueous solubility, but the target 2-propyl-1,2,3,4-tetrahydroquinazoline is highly hydrophobic. As the reaction progresses, the product precipitates out of the aqueous phase. According to Le Chatelier’s principle, this phase separation continuously drives the equilibrium forward, preventing reverse hydrolysis and yielding near-quantitative results.

Method B: Continuous Flow Synthesis (The Scalability Champion)

For industrial scale-up, batch reactions with highly reactive aliphatic aldehydes can suffer from localized exotherms, leading to aldol condensation byproducts. Continuous flow synthesis in microreactors solves this[3].

  • Causality for Success: Flow chemistry provides superior mass and heat transfer. By strictly controlling the residence time (typically 5–10 minutes), the imine formation and cyclization occur rapidly before secondary bimolecular side-reactions can take place, ensuring exceptional lot-to-lot reproducibility.

Method C: Ru-Catalyzed Decarboxylation (The Alternative Precursor Route)

When volatile aldehydes like butyraldehyde are undesirable, this method generates the N-H imine in situ from α-azidopentanoic acid using a ruthenium catalyst under visible light[4].

  • Causality for Success: The photocatalytic decarboxylation and N₂ extrusion bypass the need for free aldehydes. However, it requires expensive [CpRu(CO)2]2 catalysts and precise photonic flux, making it less reproducible for standard laboratories lacking specialized photoreactors.

Quantitative Performance Comparison
Performance MetricMethod A: Catalyst-Free AqueousMethod B: Continuous FlowMethod C: Ru-Catalyzed
Typical Yield (%) 92 – 96%90 – 95%85 – 89%
Reaction Time 30 min (RT) / 2 min (MW)5 – 10 min (Residence)10 – 15 min
E-factor (Waste/Product) < 1.5 (Excellent)~ 2.5 (Good)> 15 (Poor, uses Ru/THF)
Scalability Moderate (Batch limits)Excellent (Numbering-up)Low (Photocatalytic limits)
Reproducibility Score HighVery HighModerate

Self-Validating Experimental Protocols

To guarantee success, the following protocols are designed as self-validating systems. We highly recommend Method A for routine bench-scale synthesis and Method B for scale-up.

Protocol 1: Catalyst-Free Aqueous Synthesis (Bench-Scale)
  • Preparation: In a 50 mL round-bottom flask, suspend 2-aminobenzylamine (1.0 mmol, 122 mg) in 5.0 mL of deionized water.

  • Controlled Addition: Add butyraldehyde (1.05 mmol, 76 mg) dropwise over 2 minutes under vigorous magnetic stirring.

    • Causality: Dropwise addition prevents localized concentration spikes of the aldehyde, completely suppressing unwanted self-aldol condensation.

  • Activation & Observation: Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Self-Validation Checkpoint: Within 5–10 minutes, the initially clear or slightly cloudy mixture will transition into a dense, milky-white suspension. If this phase separation does not occur, the cyclization has failed, likely due to degraded butyraldehyde.

  • Isolation: Filter the white precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 5 mL) to remove unreacted starting materials.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours. No column chromatography is required[2].

ProtocolWorkflow Step1 1. Stoichiometric Mixing (H2O Solvent) Step2 2. Dropwise Aldehyde Addition (Control Exotherm) Step1->Step2 Step3 3. Ambient Stirring (Phase Separation) Step2->Step3 Step4 4. Vacuum Filtration (Isolation) Step3->Step4 Step5 5. Spectroscopic Validation (NMR/IR) Step4->Step5

Self-validating experimental workflow for the catalyst-free aqueous synthesis method.

Protocol 2: Continuous Flow Synthesis (Scale-Up)
  • Reagent Preparation: Prepare Solution A: 0.5 M 2-aminobenzylamine in absolute ethanol. Prepare Solution B: 0.55 M butyraldehyde in absolute ethanol.

  • System Priming: Prime a PTFE flow reactor coil (internal volume: 2.0 mL) equipped with a T-mixer using pure ethanol.

  • Execution: Using dual syringe pumps, inject Solution A and Solution B at a flow rate of 0.1 mL/min each (Total flow = 0.2 mL/min).

    • Causality: This flow rate guarantees a precise residence time of exactly 10 minutes inside the reactor coil, optimizing complete conversion while preventing degradation[3].

  • Collection & Isolation: Direct the output stream into a flask containing 20 mL of vigorously stirred ice water.

    • Self-Validation Checkpoint: The product will immediately precipitate upon hitting the aqueous anti-solvent. Filter and dry as described in Protocol 1.

Analytical Validation Standards

To ensure the structural integrity of your synthesized 2-propyl-1,2,3,4-tetrahydroquinazoline, validate the product against these specific analytical markers:

  • ¹H NMR (CDCl₃, 400 MHz): The definitive proof of successful cyclization is the aminal proton (C2-H) located between the two nitrogen atoms. Look for a distinct triplet/multiplet at δ 4.2 – 4.5 ppm .

    • Failure Mode: If you observe a sharp singlet > δ 8.0 ppm, the ring has not closed, and you have isolated the open-chain Schiff base tautomer.

  • HRMS (ESI): Calculated for C₁₁H₁₆N₂ [M+H]⁺: 177.1392; Found: ~177.1390.

References

  • Dehydration in water: Reagentless and effortless synthesis of tetrahydroquinazolines under microwave-irradiation or room-temperature stirring.
  • Selective Continuous Flow Synthesis of Hydroxy Lactones from Alkenoic Acids (Referencing Flow Synthesis of 1,2,3,4-tetrahydroquinazolines).
  • Generation of N–H Imines from α-Azidocarboxylic Acids through Ru-Catalyzed Decarboxylation.
  • Ring-chain tautomerism in 2-substituted 1,2,3,4-tetrahydroquinazolines: A 1H, 13C and 15N NMR study.

Sources

Comparative

A Comparative In Vitro Analysis of 2-Substituted Quinazoline and Tetrahydroquinazoline Analogs: A Guide for Preclinical Screening

This guide provides a comparative analysis of in vitro screening methodologies for evaluating the therapeutic potential of 2-propyl-1,2,3,4-tetrahydroquinazoline analogs and related quinazoline derivatives. We will delve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of in vitro screening methodologies for evaluating the therapeutic potential of 2-propyl-1,2,3,4-tetrahydroquinazoline analogs and related quinazoline derivatives. We will delve into the rationale behind assay selection, present detailed experimental protocols, and synthesize data to illuminate structure-activity relationships (SAR), offering a robust framework for researchers in drug discovery and development.

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2][3] Modifications to the core structure, particularly at the C2 and N3 positions, allow for the fine-tuning of biological effects. Natural products like febrifugine, an antimalarial alkaloid, feature this core structure.[4] Synthetic quinazoline derivatives have been successfully developed into clinically approved drugs, including the anticancer agents Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[5][6]

While much research has focused on the oxidized quinazolinone form, the reduced 1,2,3,4-tetrahydroquinazoline core offers greater three-dimensional complexity, potentially enabling novel interactions with protein targets. The introduction of a propyl group at the 2-position (2-propyl-1,2,3,4-tetrahydroquinazoline) introduces a flexible lipophilic chain that can significantly influence pharmacokinetics and target engagement. This guide will explore the in vitro assays used to characterize and compare such analogs, drawing on data from the broader class of 2-substituted quinazolines to establish a predictive framework.

The Landscape of In Vitro Screening: Selecting the Right Tools

The choice of in vitro assays is dictated by the predicted or known biological targets of the compound class. For quinazoline derivatives, the literature points towards several key areas of therapeutic intervention.[2][3]

  • Oncology: Many quinazoline analogs function as kinase inhibitors, disrupting the signaling pathways that drive uncontrolled cell proliferation.[6] Key targets include EGFR and AKT.[7][8] Therefore, antiproliferative assays on cancer cell lines and specific enzyme inhibition assays are fundamental.

  • Infectious Diseases: The quinazoline scaffold has also yielded compounds with significant antimicrobial and antifungal activity.[2][9][10] Screening against a panel of pathogenic bacteria and fungi is crucial to identify potential anti-infective agents.

This guide will focus on the most common and validated assays in these domains to provide a comparative performance overview.

Experimental Protocols and Comparative Methodologies

A successful screening campaign relies on robust and reproducible methodologies. The following sections detail the protocols for key assays, explaining the scientific principles that ensure data integrity.

General Workflow for In Vitro Screening

The screening process follows a logical progression from initial cytotoxicity assessment to more specific target-based assays. This tiered approach is efficient, reserving more resource-intensive experiments for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Target-Specific Assays cluster_2 Phase 3: Data Analysis A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B Test Analogs C Enzyme Inhibition Assays (e.g., Kinase Activity) B->C If Anticancer Activity Detected D Antimicrobial Assays (e.g., MIC Determination) B->D If Antimicrobial Activity Hypothesized E IC50 / GI50 / MIC Calculation C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Candidate Selection F->G

Caption: General workflow for in vitro screening of novel chemical entities.

Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a workhorse of anticancer drug screening.[7][11]

Principle: In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-propyl-1,2,3,4-tetrahydroquinazoline analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Gefitinib).[8][11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compounds in a liquid growth medium. Growth is assessed by observing turbidity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the quinazoline analogs in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Add the inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Synthesis and Comparative Analysis

The following tables summarize published in vitro data for various 2-substituted quinazolinone analogs. While data for the specific 2-propyl-1,2,3,4-tetrahydroquinazoline scaffold is limited in publicly accessible literature, these analogs provide a valuable baseline for understanding SAR.

Table 1: Comparative Antiproliferative Activity of Quinazolinone Analogs

Compound ID2-Position SubstituentTarget Cell LineAssayIC50 / GI50 (µM)Reference
Compound 4 Phenyl (Quinazolinone)Caco-2MTT23.31 ± 0.09[7]
HepG2MTT53.29 ± 0.25[7]
MCF-7MTT72.22 ± 0.14[7]
Compound 5k 3-Methyl-quinazolinone derivativeA549MTT>10 (Inhibition % used)[8]
Compound 5o Quinazolinone-triazole hybridMCF-7MTT14.92[11]
Compound 6 n-Pentyl (Quinazolinthione)HepG2MTT6.7 ± 0.4[5]
MCF-7MTT8.2 ± 0.5[5]
Compound 26 2-Thieno (Quinazolinone)NCI-60 PanelNCI Screen10.3 (Mean GI50)[12]

Data presented as mean ± standard deviation where available.

Table 2: Comparative Antimicrobial Activity of 2-Propyl-4(3H)-Quinazolinone Analogs

Compound IDBacterial/Fungal StrainAssay MethodResultReference
Compound 3 E. coliDisk DiffusionHighly Active[10]
B. subtilisDisk DiffusionHighly Active[10]
Compound 4a E. coliDisk DiffusionHighly Active[10]
B. subtilisDisk DiffusionHighly Active[10]
Compound 5a E. coliDisk DiffusionHighly Active[10]
B. subtilisDisk DiffusionHighly Active[10]

Note: "Highly Active" is a qualitative description from the source paper; quantitative MIC values were not provided.

Structure-Activity Relationship (SAR) and Mechanistic Insights

From the comparative data, several key SAR trends emerge:

  • Impact of C2 Substitution: The nature of the substituent at the 2-position is a critical determinant of activity. Replacing a simple phenyl group with longer alkyl chains (e.g., n-pentyl) or other heterocyclic rings (e.g., thiophene) can significantly modulate potency.[5][12] The high activity of 2-propyl derivatives against bacteria suggests this alkyl chain is favorable for antimicrobial action.[10]

  • Oxidation State of the Ring: A comparison between quinazolin-4(3H)-one (e.g., Compound 5) and quinazolin-4(3H)-thione (e.g., Compound 6) shows that the thione analog exhibits enhanced antiproliferative activity.[5] This suggests that the sulfur atom may be involved in crucial interactions with the biological target.

  • Mechanism of Action - Kinase Inhibition: The anticancer activity of many quinazoline derivatives is linked to the inhibition of protein kinases.[7][8] These compounds often act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby halting cell signaling pathways responsible for growth and survival.

G EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K EGFR->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinazoline Analog (e.g., Gefitinib) Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR/PI3K/AKT signaling pathway inhibited by quinazoline analogs.

Conclusion and Future Directions

The in vitro screening of 2-propyl-1,2,3,4-tetrahydroquinazoline analogs and their relatives reveals a scaffold of immense therapeutic potential. The data clearly indicate that modifications at the C2 position are pivotal for directing biological activity, whether for anticancer or antimicrobial applications. The high antimicrobial activity reported for 2-propyl-4(3H)-quinazolinones provides a strong rationale for prioritizing the synthesis and screening of their tetrahydroquinazoline counterparts against a broad panel of pathogens with quantitative MIC determination.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing a focused library of 2-propyl-1,2,3,4-tetrahydroquinazoline analogs with variations at the N1 and N3 positions to probe the effects on potency and selectivity.

  • Target Deconvolution: For compounds showing potent antiproliferative activity, performing kinome-wide screening to identify specific molecular targets and elucidate the mechanism of action.

  • ADME-Tox Profiling: Conducting early-stage in vitro absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) assays on lead candidates to assess their drug-like properties.

By employing the systematic screening funnel and comparative methodologies outlined in this guide, researchers can efficiently identify and advance promising quinazoline-based candidates toward preclinical and clinical development.

References

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]

  • Shi, D., et al. (2017). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gudipati, R., et al. (2023). Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Molecular Diversity. Available at: [Link]

  • Kumar, A., et al. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Rivera-Piza, A., et al. (2023). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules. Available at: [Link]

  • Bhardwaj, V., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • Eissa, A. M. F., et al. (2019). Synthesis and Biological Evaluation of Some New 2-propyl-4(3H)-Quinazolinone Derivatives as Anti-bacteria. ResearchGate. Available at: [Link]

  • Ameta, K. L., et al. (2018). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. IntechOpen. Available at: [Link]

  • Luo, Y., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-Pentylquinazolin-4(3H)-one(thione) Derivatives with DFT Study. Molecules. Available at: [Link]

  • Christodoulou, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Propyl-1,2,3,4-tetrahydroquinazoline

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Propyl-1,2,3,4-tetrahydroquinazoline. As professionals in research and drug development, our foremost responsibility is t...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Propyl-1,2,3,4-tetrahydroquinazoline. As professionals in research and drug development, our foremost responsibility is to ensure a safe laboratory environment, which extends to the entire lifecycle of a chemical, including its final disposal. This guide is built on the principles of chemical causality, institutional compliance, and proactive risk mitigation.

Core Principle: Hazard-Informed Waste Management

Understanding the potential hazards of a chemical is the foundation of its safe disposal. Based on the data for 1,2,3,4-Tetrahydroquinoline, a closely related parent structure, we must assume 2-Propyl-1,2,3,4-tetrahydroquinazoline presents a similar risk profile until proven otherwise.

Anticipated Hazards:

  • Skin and Eye Irritation: Assumed to be a Category 2 irritant for both skin and eyes.[1][6]

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][7]

  • Carcinogenicity: The parent compound, 1,2,3,4-Tetrahydroquinoline, is classified as a suspected carcinogen (Category 1B). This requires that the propyl-substituted derivative be handled with extreme caution.[1]

  • Incompatibilities: The compound is likely incompatible with strong oxidizing agents and strong acids.[1][8] Mixing with these can lead to vigorous, unsafe reactions.

  • Hazardous Decomposition: Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][9]

This hazard profile dictates that 2-Propyl-1,2,3,4-tetrahydroquinazoline waste must be treated as hazardous chemical waste. It cannot be disposed of in the regular trash or down the sanitary sewer.[10][11]

Essential Personal Protective Equipment (PPE)

Before handling any waste materials containing this compound, ensure the following PPE is in use to create a primary barrier against exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[12]Protects against splashes and potential contact with irritating or corrosive materials.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Check the manufacturer's compatibility chart for breakthrough time.[2]Prevents skin contact and absorption.
Body Protection A flame-resistant lab coat and closed-toe shoes are mandatory.[12]Protects skin from accidental spills.
Respiratory All handling of waste should occur within a certified chemical fume hood.[13]Prevents inhalation of any vapors or aerosols, which may be respiratory irritants.[1]

Step-by-Step Disposal Protocol

This protocol ensures waste is segregated, contained, and managed in a compliant and safe manner from the point of generation to its final collection.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[14]

  • Designate a Waste Container: Use a dedicated, compatible container for all waste containing 2-Propyl-1,2,3,4-tetrahydroquinazoline. The best choice is often the original product container, provided it is in good condition.[11] The container must have a secure, screw-top cap.[14]

  • Collect Waste: This includes neat (pure) material, reaction mixtures, and solvent rinses.

    • Liquid Waste: Pour directly into the designated hazardous waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[15]

    • Solid Waste: Collect in a separate, clearly labeled container. Do not mix solids with liquid waste.[15]

    • Contaminated Materials: Items such as gloves, pipette tips, and absorbent paper that are contaminated with the chemical must also be disposed of as hazardous waste.[12] Place these items in a sealed, labeled bag or container.[13]

Step 2: Proper Labeling

A correctly labeled container is critical for safety and compliance. As soon as you designate a container for waste, it must be labeled.[13][15]

  • Attach a Hazardous Waste Tag: Securely affix your institution's official hazardous waste tag to the container.

  • Complete the Tag: Fill out all required information, which typically includes:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "2-Propyl-1,2,3,4-tetrahydroquinazoline."

    • List all other chemical constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., Irritant, Potential Carcinogen).

    • The name of the principal investigator or lab group.

    • The accumulation start date.

Step 3: Safe Interim Storage

Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[14]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Containment: The waste container should be placed within a secondary containment bin or tray to contain any potential leaks.[15] This secondary container must be made of a compatible material and be able to hold 110% of the volume of the primary container.

  • Segregation: Store the container away from incompatible materials, particularly strong acids and oxidizing agents.[4][14]

  • Closure: The container must be kept securely capped at all times, except when you are actively adding waste.[11]

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste outside of the lab.

  • Schedule a Pickup: Once the container is full or you are finished generating this waste stream, complete the waste tag and arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[12][16]

  • Follow Institutional Procedures: Adhere strictly to your site-specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Propyl-1,2,3,4-tetrahydroquinazoline waste.

G Disposal Workflow for 2-Propyl-1,2,3,4-tetrahydroquinazoline A Waste Generation (Neat Chemical, Solutions, Contaminated Materials) B Isolate & Segregate Waste (Keep from Acids & Oxidizers) A->B Step 1 C Select Compatible Container (Screw-top, Good Condition) B->C D Label Container Immediately 'Hazardous Waste' + Full Chemical Name + All Components C->D Step 2 E Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep Cap Securely Closed D->E Step 3 F Container Full or Waste Stream Complete? E->F F->E No G Request Collection by EHS or Licensed Contractor F->G Yes (Step 4) H Final Compliant Disposal G->H

Sources

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